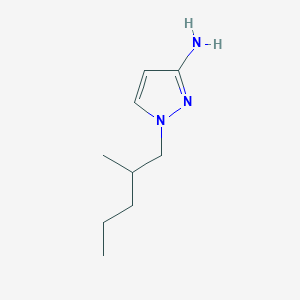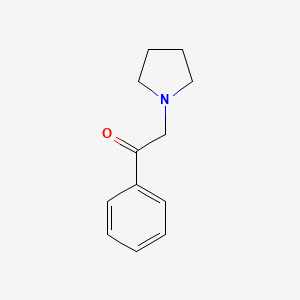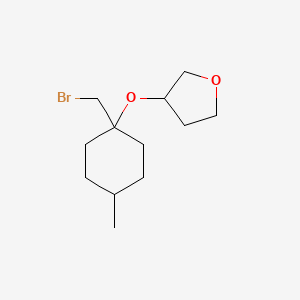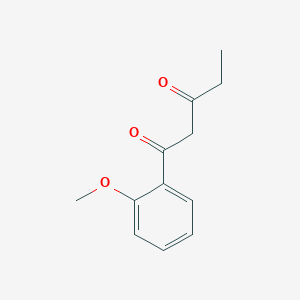
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring attached to a sulfonyl chloride group and a pentan-3-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents under controlled conditions. One common method is the reaction of cyclopropane-1-sulfonyl chloride with pentan-3-yl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclopropane ring can be achieved using strong oxidizing agents, resulting in ring-opening and formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Carboxylic Acids/Ketones: Formed by oxidation of the cyclopropane ring
Applications De Recherche Scientifique
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives. The cyclopropane ring provides structural rigidity and can influence the compound’s interaction with biological targets, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and cyclopropane-containing compounds:
Cyclopropanesulfonyl Chloride: Similar in structure but lacks the pentan-3-yl substituent, leading to different reactivity and applications.
Cyclopropylmethylsulfonyl Chloride: Contains a cyclopropylmethyl group instead of a pentan-3-yl group, resulting in variations in steric and electronic properties.
Cyclopropylsulfonamide: A sulfonamide derivative with a cyclopropyl group, used in medicinal chemistry for its bioactive properties.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a sulfonyl chloride group, providing a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
1-pentan-3-ylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-3-7(4-2)8(5-6-8)12(9,10)11/h7H,3-6H2,1-2H3 |
Clé InChI |
UKUATMGUHAUBTR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)







